molecular formula C18H24ClNO B13767363 alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride CAS No. 7405-15-4

alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride

Cat. No.: B13767363
CAS No.: 7405-15-4
M. Wt: 305.8 g/mol
InChI Key: YWAGQZNXGUHOSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride typically involves the reaction of benzhydryl chloride with 2-(dimethylamino)-1-methylethanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an H1-receptor antagonist, blocking the actions of endogenous histamine. This interaction leads to various pharmacological effects, including antipruritic and antitussive actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an H1-receptor antagonist makes it valuable in research focused on histamine-related pathways and conditions .

Properties

7405-15-4

Molecular Formula

C18H24ClNO

Molecular Weight

305.8 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C18H23NO.ClH/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,20H,14H2,1-3H3;1H

InChI Key

YWAGQZNXGUHOSX-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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